molecular formula C23H22N4O3S B11284086 N-Benzyl-2-(8,8-dimethyl-1-oxo-8,9-dihydro-1H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-2-yl)-ac etamide

N-Benzyl-2-(8,8-dimethyl-1-oxo-8,9-dihydro-1H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-2-yl)-ac etamide

Cat. No.: B11284086
M. Wt: 434.5 g/mol
InChI Key: PICQJBOOFRTSJY-UHFFFAOYSA-N
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Description

N-benzyl-2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrano-pyrido-thieno-pyrimidine core

Preparation Methods

The synthesis of N-benzyl-2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves multiple steps, typically starting with the preparation of the pyrano-pyrido-thieno-pyrimidine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-benzyl-2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrano-pyrido-thieno-pyrimidine core is believed to play a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-benzyl-2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:

    Pyrano-pyrido-thieno-pyrimidines: These compounds share the core structure but differ in the substituents attached to the core.

    Benzyl-substituted heterocycles: These compounds have a benzyl group attached to a heterocyclic core, similar to the compound .

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

N-benzyl-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide

InChI

InChI=1S/C23H22N4O3S/c1-23(2)9-17-15(12-30-23)8-16-19-20(31-21(16)26-17)22(29)27(13-25-19)11-18(28)24-10-14-6-4-3-5-7-14/h3-8,13H,9-12H2,1-2H3,(H,24,28)

InChI Key

PICQJBOOFRTSJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC(=O)NCC5=CC=CC=C5)C

Origin of Product

United States

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